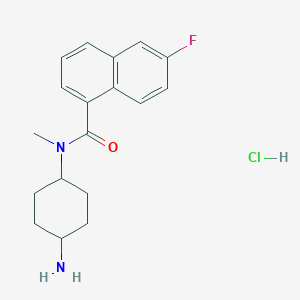![molecular formula C26H23NO4 B13517782 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid](/img/structure/B13517782.png)
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring, which is further connected to a benzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid typically involves the following steps:
Formation of the Fmoc-protected pyrrolidine: The pyrrolidine ring is first protected with the fluorenylmethoxycarbonyl group. This is usually achieved by reacting pyrrolidine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with benzoic acid: The Fmoc-protected pyrrolidine is then coupled with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of Fmoc-protected pyrrolidine: This is done in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Automated coupling processes: The coupling of Fmoc-protected pyrrolidine with benzoic acid is often automated to increase efficiency and consistency.
化学反応の分析
Types of Reactions
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid undergoes several types of chemical reactions:
Deprotection reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution reactions: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: DCC or DIC in the presence of DMAP is used for coupling reactions.
Major Products
Deprotected pyrrolidine: Removal of the Fmoc group yields the free pyrrolidine derivative.
Substituted benzoic acids: Electrophilic aromatic substitution reactions yield various substituted benzoic acids.
科学的研究の応用
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is widely used in scientific research, particularly in:
Peptide synthesis: It serves as a protecting group for amino acids, facilitating the stepwise construction of peptides.
Medicinal chemistry: It is used in the synthesis of peptide-based drugs and other bioactive molecules.
Biological studies: The compound is used to study protein-protein interactions and enzyme mechanisms.
作用機序
The primary function of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is to protect amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The deprotection step, which removes the Fmoc group, is typically carried out under basic conditions, allowing the amino group to participate in subsequent reactions.
類似化合物との比較
Similar Compounds
- 4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid
- ®-3-((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(1,1’-biphenyl)-4-yl)butanoic acid
- (S)-3-((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid
Uniqueness
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid is unique due to its specific structure, which combines the Fmoc-protected pyrrolidine with a benzoic acid moiety. This combination provides both stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.
特性
分子式 |
C26H23NO4 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)18-11-9-17(10-12-18)19-13-14-27(15-19)26(30)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-16H2,(H,28,29) |
InChIキー |
DWMDYFFFVVTXKX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


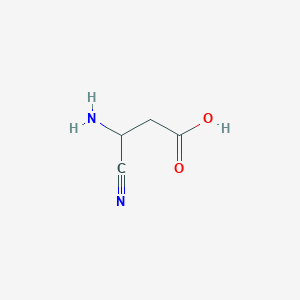
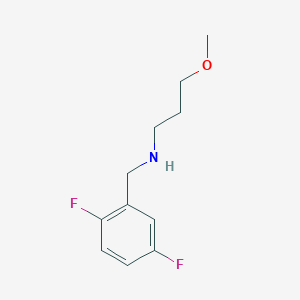
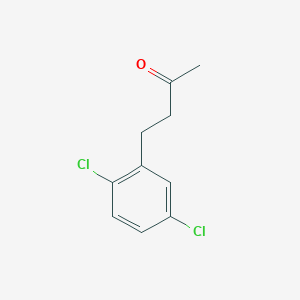
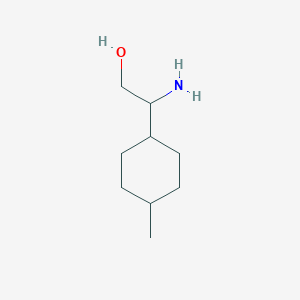
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
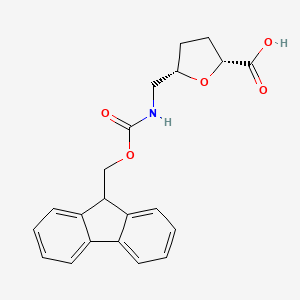
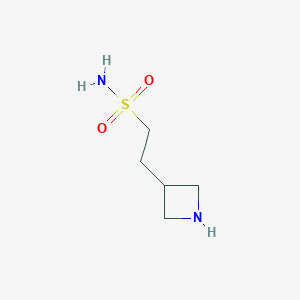
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
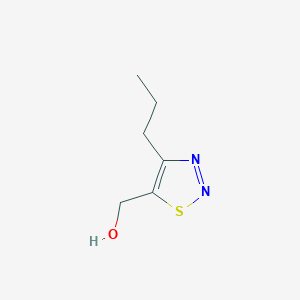
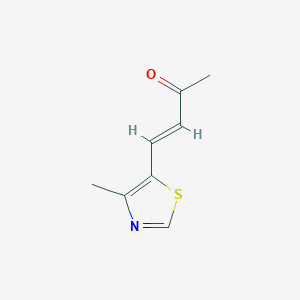
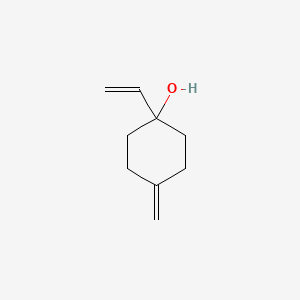
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13517750.png)
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)
